2-(1H-indol-3-yl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide
Description
2-(1H-Indol-3-yl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide is a heterocyclic compound featuring an indole core linked to a pyridinylmethyl-substituted acetamide group. Its synthesis involves the reaction of N-acetylisatin with 2-aminomethyl pyridine, resulting in heterocyclic ring cleavage and the formation of the acetamide derivative . The compound has been characterized via elemental analysis, FT-IR, UV-Vis, NMR, and thermal studies, confirming its tridentate ligand capability when coordinating with metals such as copper(II) . Computational studies using density functional theory (DFT) support its distorted octahedral geometry in metal complexes and highlight non-covalent interactions with biological targets like the insulin-like growth factor-1 receptor (IGF-1R) . Notably, its copper(II) complex exhibits antimicrobial activity against Escherichia coli and Staphylococcus aureus .
Properties
IUPAC Name |
2-(1H-indol-3-yl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c20-15(13-10-18-14-7-2-1-6-12(13)14)16(21)19-9-11-5-3-4-8-17-11/h1-8,10,18H,9H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWFSAADVNPJRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide typically involves the condensation of indole derivatives with pyridine-containing acylating agents. One common method involves the reaction of 1H-indole-3-carboxaldehyde with 2-pyridinylmethylamine in the presence of a suitable catalyst and solvent. The reaction conditions often require controlled temperatures and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The acetamide group participates in nucleophilic substitution under basic conditions. For example:
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of NaH or LDA, substituting the amide hydrogen to form N-alkyl derivatives.
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Acylation : Treating with acyl chlorides (e.g., acetyl chloride) yields N-acylated products, enhancing lipophilicity for pharmacological applications.
Key conditions :
| Reaction Type | Reagents/Catalysts | Temperature | Solvent |
|---|---|---|---|
| Alkylation | NaH, R-X | 0–25°C | DMF |
| Acylation | RCOCl, Et₃N | RT | DCM |
Oxidation and Reduction
The indole and pyridine moieties undergo redox transformations:
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Indole Oxidation : Using KMnO₄ or CrO₃ in acidic media oxidizes the indole ring to form oxindole derivatives, altering electronic properties .
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Amide Reduction : LiAlH₄ selectively reduces the amide carbonyl to a methylene group, generating secondary amine analogs.
Notable outcomes :
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Oxidation of the indole ring introduces ketone functionality, enhancing hydrogen-bonding capacity.
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Reduction products exhibit increased basicity, influencing pharmacokinetic profiles.
Coordination with Metal Ions
The pyridylmethyl group acts as a tridentate ligand, coordinating with transition metals:
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Copper(II) Complexation : Forms stable complexes with CuCl₂ in aqueous acetonitrile, validated by UV-Vis and DFT studies .
Hydrolysis and Stability
The acetamide linkage is susceptible to hydrolysis:
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Acidic Hydrolysis : HCl (6M) at reflux cleaves the amide bond, yielding 2-(1H-indol-3-yl)-2-oxoacetic acid and pyridin-2-ylmethanamine .
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Basic Hydrolysis : NaOH (1M) generates the corresponding carboxylate salt, useful for further functionalization.
Stability considerations :
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Degrades rapidly under strong acidic/basic conditions (pH < 2 or > 10).
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Stable in neutral organic solvents (e.g., DMSO, MeOH) for >24 hours at RT.
Cyclization Reactions
Under dehydrating conditions, intramolecular cyclization forms fused heterocycles:
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Thermal Cyclization : Heating in PPA (polyphosphoric acid) induces indole-pyridine ring fusion, producing pyrrolo[1,2-a]indole derivatives.
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Photochemical Cyclization : UV irradiation in THF generates quinoline-based scaffolds via [4+2] cycloaddition .
Electrophilic Aromatic Substitution
The indole ring undergoes electrophilic substitution at the C-5 position:
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Nitration : HNO₃/H₂SO₄ introduces nitro groups, enabling further reduction to amino derivatives.
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Sulfonation : SO₃ in H₂SO₄ adds sulfonic acid groups, improving water solubility.
Cross-Coupling Reactions
Palladium-catalyzed couplings modify the pyridine ring:
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Suzuki Coupling : Reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) to introduce aromatic substituents.
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Heck Reaction : Alkenes insert at the pyridine C-3 position under Pd(OAc)₂ catalysis.
This compound’s reactivity profile highlights its versatility in medicinal chemistry and materials science. Controlled modifications at the amide, indole, or pyridine groups enable tailored physicochemical and biological properties, supporting applications in drug development and coordination chemistry.
Scientific Research Applications
Anticancer Activity
Research indicates that indole derivatives, including 2-(1H-indol-3-yl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide, exhibit promising anticancer properties. A study demonstrated that certain indole derivatives induced apoptosis in cancer cells through caspase-dependent pathways. For instance, the compound was shown to activate caspase-3 and caspase-8 in HepG2 liver cancer cells, suggesting its potential as an anticancer agent .
Antimicrobial Effects
Indole derivatives have also been noted for their antimicrobial activity. The structural features of this compound may enhance its efficacy against various bacterial strains. Case studies have reported that similar compounds exhibit activity against resistant strains of bacteria, making them candidates for further development in antibiotic therapies .
Neuroprotective Effects
The neuroprotective potential of indole derivatives is another area of interest. Preliminary studies suggest that these compounds may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanisms involve modulation of neuroinflammatory pathways and enhancement of neurotrophic factors .
Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions starting from readily available indole derivatives. The following table summarizes common synthetic routes:
| Step | Reaction Type | Key Reagents | Conditions |
|---|---|---|---|
| 1 | Acylation | Acetic anhydride | Reflux |
| 2 | Alkylation | Pyridine derivative | Base catalyst |
| 3 | Cyclization | Acid catalyst | Heat |
These synthetic methods allow for the modification of the indole core, enabling the exploration of structure-activity relationships that enhance biological activity.
Case Study: Anticancer Activity
In a notable study published in Molecules, researchers synthesized a series of N-substituted indole derivatives and evaluated their cytotoxic effects on various cancer cell lines. The most potent derivative showed an IC50 value of 10.56 μM against HepG2 cells, indicating strong potential for further development as an anticancer drug .
Case Study: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of indole-based compounds against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the indole structure significantly enhanced antibacterial activity, suggesting that this compound could be a lead compound for new antibiotics .
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the polymerization of tubulin, thereby affecting cell division and proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
The compound is part of a broader class of indole-3-acetamides, which vary in substituents on the indole nitrogen, acetamide side chains, and aromatic moieties. Key structural analogs include:
Computational and Spectral Insights
- DFT Studies : The target compound’s electronic structure (HOMO-LUMO gap, dipole moment) aligns with its reactivity and coordination behavior . Similar studies are absent for analogs like 9a or phenethyl derivatives.
- Thermal Stability : The copper(II) complex of the target compound decomposes at ~250°C, comparable to adamantane-substituted indole acetamides .
Key Research Findings and Trends
Substituent Impact : Pyridinylmethyl groups enhance metal-binding capacity, while halogenated or fluorinated aromatics improve antitumor potency .
Activity Gaps : Propenyl- or phenethyl-substituted derivatives (e.g., 9a, 14) lack significant reported bioactivity, highlighting the need for targeted functionalization .
Biological Activity
The compound 2-(1H-indol-3-yl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide , also known as a derivative of indole, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antitumor properties, mechanisms of action, and potential therapeutic applications.
Basic Information
- IUPAC Name: this compound
- Molecular Formula: C₁₈H₁₈N₄O₂
- Molecular Weight: 314.36 g/mol
Structure
The compound features an indole ring, an oxo group, and a pyridine moiety, which contribute to its biological activity. The structural formula can be represented as follows:
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that derivatives of indole-based compounds can effectively inhibit the growth of various cancer cell lines, including:
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF7 | 10.56 |
| NCI-H460 | 14.31 |
| HepG2 | 0.71 |
These results suggest that the compound may induce apoptosis in cancer cells through caspase-dependent pathways, particularly involving caspase-8 .
The mechanism by which this compound exerts its effects involves several pathways:
- Apoptosis Induction: The compound has been shown to activate apoptotic pathways in cancer cells by increasing the activity of caspases, which are critical for the execution of apoptosis.
- Cell Cycle Arrest: It may interfere with cell cycle progression, leading to growth inhibition.
- Inhibition of Tumor Growth Factors: The compound can inhibit factors involved in tumor proliferation and metastasis.
Study 1: Antitumor Efficacy
In a study conducted by Asta Medica, various indole derivatives were evaluated for their antitumor efficacy against human solid tumors. The results demonstrated that the compounds exhibited marked activity against colon and lung tumors, with significant tumor reduction observed in treated groups compared to controls .
Study 2: Mechanistic Insights
Another study focused on the mechanism of action of indole derivatives revealed that these compounds could inhibit key signaling pathways involved in cancer progression. Specifically, they were found to downregulate the expression of proteins associated with cell survival and proliferation .
Q & A
Q. What are the standard synthetic routes for 2-(1H-indol-3-yl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide, and how do reaction conditions influence yield?
The compound can be synthesized via substitution, condensation, or cyclization reactions. For example:
- Substitution reactions : Reacting halogenated intermediates with pyridinylmethylamine under alkaline conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
- Condensation : Coupling indole-3-acetic acid derivatives with pyridinylmethylamine using carbodiimide coupling agents (e.g., EDC/HOBt) .
- Cyclization : Intramolecular aldol-type condensation of bifunctional precursors containing carbonyl and amide groups, optimized with bases like KOtBu . Yield optimization requires monitoring temperature, solvent polarity (e.g., DMF vs. THF), and stoichiometric ratios of reactants .
Q. Which analytical techniques are critical for structural characterization of this compound?
Key methods include:
- FT-IR/Raman spectroscopy : To confirm functional groups (e.g., indole N–H stretch at ~3400 cm⁻¹, carbonyl C=O at ~1680 cm⁻¹) .
- NMR spectroscopy : ¹H NMR to resolve indole C3 proton (δ 7.1–7.3 ppm) and pyridine methylene protons (δ 4.5–4.7 ppm); ¹³C NMR for carbonyl carbons (δ 165–170 ppm) .
- Mass spectrometry (HRMS) : To verify molecular weight (C₁₆H₁₄N₃O₂, theoretical 284.10 g/mol) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Based on structural analogs:
Q. How is the compound screened for biological activity in preclinical research?
Common assays include:
- Antimicrobial testing : Broth microdilution (MIC) against Gram-positive/negative bacteria and fungi (e.g., C. albicans) .
- Anticancer assays : MTT or SRB tests on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ calculations .
- DNA binding studies : UV-Vis titration or ethidium bromide displacement assays to assess intercalation potential .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields or biological activity data?
- Reaction reproducibility : Validate purity via HPLC (e.g., >95% by C18 column, acetonitrile/water gradient) to exclude side products .
- Biological variability : Use standardized cell lines (e.g., ATCC-certified) and triplicate experiments with statistical analysis (p < 0.05) .
- Structural analogs : Compare with derivatives (e.g., N-(4-chlorophenyl)-2-(1H-indol-3-yl)acetamide) to isolate substituent effects .
Q. What computational methods are used to predict the compound’s reactivity or binding modes?
- DFT calculations : Optimize geometry at B3LYP/6-311++G(d,p) level to study intramolecular charge transfer or H-bonding .
- Molecular docking : Simulate interactions with biological targets (e.g., DNA topoisomerase II or kinases) using AutoDock Vina .
Q. What strategies address poor solubility or bioavailability in in vivo studies?
- Prodrug design : Introduce hydrolyzable groups (e.g., acetate esters) at the acetamide moiety .
- Nanocarriers : Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release .
- Co-crystallization : Screen with co-formers (e.g., succinic acid) to enhance dissolution rates .
Q. How can enantiomeric purity be ensured during synthesis?
- Chiral chromatography : Use Chiralpak IC columns with hexane/isopropanol mobile phases .
- Asymmetric catalysis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) in key condensation steps .
Q. What methodologies assess the compound’s environmental impact or degradation pathways?
- OECD 301 biodegradation tests : Monitor mineralization via CO₂ evolution in aqueous media .
- LC-MS/MS : Identify degradation products under UV light or enzymatic conditions (e.g., liver microsomes) .
Methodological Considerations Table
| Aspect | Key Techniques | References |
|---|---|---|
| Synthesis Optimization | DoE (Design of Experiments), reaction calorimetry | |
| Structural Analysis | X-ray crystallography, 2D NMR (COSY, HSQC) | |
| Biological Evaluation | Flow cytometry (apoptosis), Western blot (protein expression) | |
| Computational Modeling | MD simulations (GROMACS), QSAR models |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
